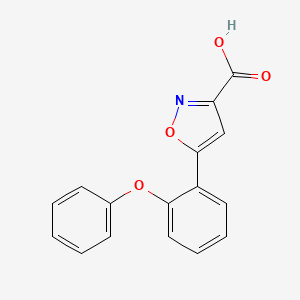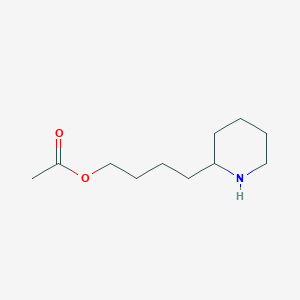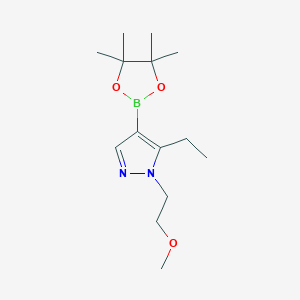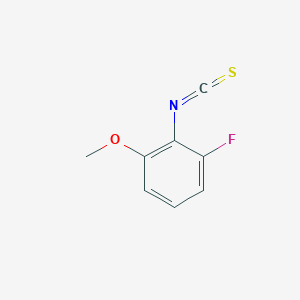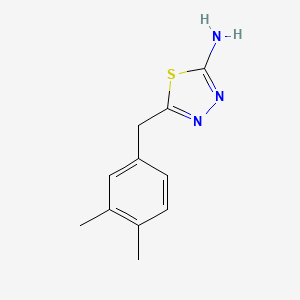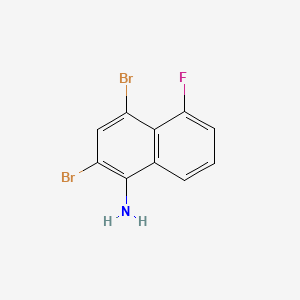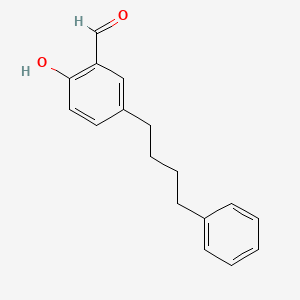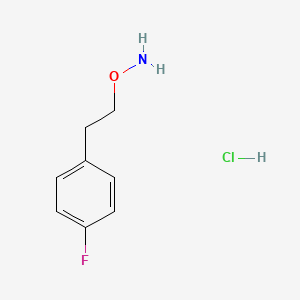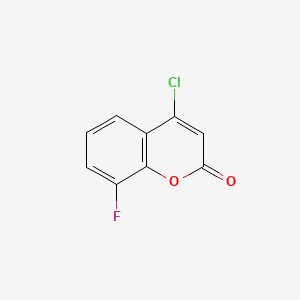
4-Chloro-8-fluorocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-fluorocoumarin is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluorocoumarin typically involves the introduction of chlorine and fluorine atoms into the coumarin core. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a catalyst. For this compound, the starting materials would include 4-chlorophenol and 8-fluoro-β-ketoester. The reaction is usually carried out under acidic conditions, often using sulfuric acid or a Lewis acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Pechmann condensation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluorocoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can lead to a variety of functionalized coumarin derivatives .
Scientific Research Applications
4-Chloro-8-fluorocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: The compound is employed in bioimaging and as a marker for tracking biological processes.
Medicine: Research has explored its potential as an anticancer agent and its role in drug development.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluorocoumarin involves its interaction with specific molecular targets. In biological systems, it can bind to proteins, enzymes, or nucleic acids, affecting their function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound’s fluorescence properties also make it useful for studying molecular pathways and interactions .
Comparison with Similar Compounds
4-Chloro-8-fluorocoumarin can be compared with other coumarin derivatives such as:
4-Methylcoumarin: Lacks the halogen atoms, resulting in different chemical and biological properties.
7-Hydroxycoumarin: Known for its strong fluorescence and use in bioimaging.
6-Chlorocoumarin: Similar to this compound but with chlorine at a different position, affecting its reactivity and applications.
The unique combination of chlorine and fluorine in this compound provides distinct advantages in terms of chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H4ClFO2 |
|---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
4-chloro-8-fluorochromen-2-one |
InChI |
InChI=1S/C9H4ClFO2/c10-6-4-8(12)13-9-5(6)2-1-3-7(9)11/h1-4H |
InChI Key |
KNIBPOKQVHUWGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=O)C=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


